molecular formula C10H20ClNO4 B13385539 5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride

5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride

Cat. No.: B13385539
M. Wt: 253.72 g/mol
InChI Key: YIFPACFSZQWAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride is a chemical compound with the molecular formula C10H20ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl and methyl groups attached to the aminopentanedioate backbone, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 1-methyl 2-aminopentanedioate hydrochloride typically involves the esterification of 2-aminopentanedioic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or ethanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale esterification: Using industrial reactors to mix 2-aminopentanedioic acid with tert-butyl alcohol and methanol.

    Purification: Crystallization or distillation to purify the product.

    Formation of hydrochloride salt: Addition of hydrochloric acid to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Applications

5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride serves as an important building block in organic synthesis. Its structural complexity allows for the development of more intricate molecules through various chemical reactions:

  • Michael Addition : This compound can participate in Michael addition reactions, facilitating the formation of carbon-carbon bonds that are crucial in synthesizing complex organic structures.
  • Enzyme Inhibition : The compound has been studied for its potential to act as an enzyme inhibitor, modulating biochemical pathways and influencing metabolic processes.

Pharmacological Research

The biological activity of this compound has been investigated for its therapeutic potential:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against multi-drug resistant bacteria, suggesting its potential use in antibiotic development .
  • Cytotoxic Effects : In vitro studies have shown that the compound induces cytotoxic effects on cancer cell lines, particularly ovarian cancer cells, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains
CytotoxicityInduces cell death in cancer cell lines
Enzyme ModulationAlters enzymatic activity

Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated potent activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to known antibiotics, highlighting the compound's potential as a therapeutic agent against resistant infections.

Study 2: Cytotoxic Effects on Cancer Cells

In controlled laboratory experiments, the cytotoxic effects of the compound were assessed on ovarian cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly inhibited cell proliferation, suggesting a promising avenue for cancer treatment research.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to serve as a precursor in drug development further enhances its relevance in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-tert-butyl 1-methyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate
  • (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride
  • D-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride

Uniqueness

5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Biological Activity

5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride, with the chemical formula C₁₀H₂₀ClNO₄ and a molecular weight of 253.72 g/mol, is a hydrochloride salt of a chiral amino acid derivative. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by a tert-butyl group and a methyl ester, which contribute to its unique properties. The presence of the amino group allows for various chemical interactions, making it a versatile molecule for both synthetic and biological applications.

Property Value
Molecular FormulaC₁₀H₂₀ClNO₄
Molecular Weight253.72 g/mol
CAS Number16948-36-0
SolubilityLow

This compound interacts with specific molecular targets in biological systems, primarily influencing neurotransmitter activity. It is believed to modulate glutamate receptors, which play a critical role in synaptic transmission and plasticity.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neurotransmitter Modulation : It has been studied for its potential to influence glutamate receptor activity, which is crucial for cognitive functions and neuroprotection.
  • Enzyme Inhibition : The compound shows promise in inhibiting certain enzymes involved in metabolic pathways, potentially impacting conditions like metabolic disorders and muscle growth enhancement.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : A study highlighted its ability to protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The compound demonstrated a dose-dependent protective effect against cell death in vitro.
  • Metabolic Regulation : Another investigation focused on its role in arginine metabolism. The inhibition of arginase by this compound led to increased levels of arginine, suggesting potential applications in enhancing nitric oxide production, which is vital for cardiovascular health .
  • Comparative Analysis : The biological activity of this compound was compared with similar compounds such as (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride and (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride. Variations in configuration significantly altered their biological effects, indicating the importance of stereochemistry in their pharmacological profiles.

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings
NeuroprotectionProtects neuronal cells from glutamate-induced toxicity
Metabolic RegulationInhibits arginase, increasing arginine levels
Comparative ActivityStructural variations lead to differing biological effects

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFPACFSZQWAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.